

3-Methoxybenzamide chemical properties

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Compound of Interest

Compound Name: 3-Methoxybenzamide

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An In-depth Technical Guide on **3-Methoxybenzamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzamide, also known as m-Anisamide, is a chemical compound with the formula $C_8H_9NO_2$.^[1] It belongs to the benzamide class of organic compounds.^[2] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, biological activity, and safety information. Notably, **3-Methoxybenzamide** is recognized as a competitive inhibitor of poly(ADP-ribose) synthetase (PARP) and ADP-ribosyltransferase (ADPRT), making it a subject of interest in biochemical and pharmaceutical research.^{[3][4]}

Chemical and Physical Properties

The fundamental physicochemical properties of **3-Methoxybenzamide** are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
CAS Number	5813-86-5	[1]
IUPAC Name	3-methoxybenzamide	[1]
Synonyms	m-Anisamide, m-Methoxybenzamide	[1][5]
Melting Point	132.5-135.5 °C	[5]
Boiling Point	280 °C at 760 mmHg	[6]
Density	1.143 g/cm ³	[6]
pKa	15.81 ± 0.50 (Predicted)	[6]
Flash Point	146.8 °C	[6]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of **3-Methoxybenzamide**. Key spectral data are provided below.

Spectroscopic Data	Details
¹ H NMR	Spectrum available (400 MHz in DMSO-d ₆).[6]
¹³ C NMR	Spectrum available (in DMSO-d ₆).[7]
Infrared (IR)	KBr disc and nujol mull spectra are available.[6][8]
Mass Spectrometry (MS)	Mass spectrum data is available from NIST.[9] The molecular ion peak is at m/z 151.[10]

Solubility

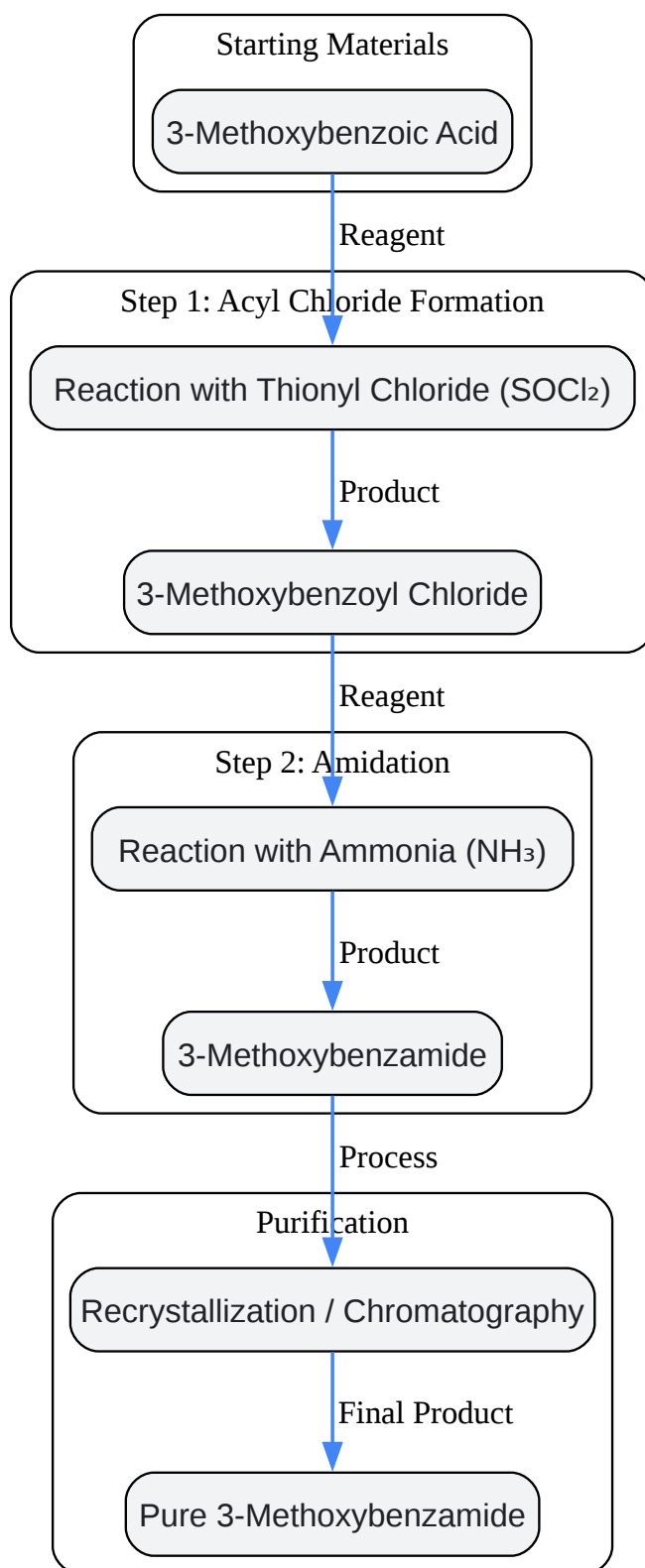
The solubility of a compound is a crucial parameter for designing in vitro and in vivo experiments.

Solvent	Solubility	Reference
Water	Soluble	[6] [11]
DMSO	27 mg/mL (at 25°C) [3] , 100 mg/mL (may require ultrasound) [4]	[3] [4]
Ethanol (95%)	Soluble (related compound 3-Methoxybenzoic acid is soluble)	[12]
Methanol	Soluble (related compound 3-Methoxybenzoic acid is soluble)	[12]

Synthesis and Characterization

General Synthesis Protocol

3-Methoxybenzamide can be synthesized through the reaction of 3-methoxybenzoyl chloride with ammonia. A related synthesis is the reaction of 3-methoxybenzoyl chloride with an amine to form an N-substituted benzamide.[\[13\]](#) A general conceptual workflow for its preparation is outlined below.



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A conceptual workflow for the synthesis of **3-Methoxybenzamide**.

Experimental Protocol: Synthesis of **3-Methoxybenzamide**

- **Acyl Chloride Formation:** 3-Methoxybenzoic acid is refluxed with an excess of thionyl chloride (SOCl_2) until the reaction is complete (cessation of gas evolution). The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 3-methoxybenzoyl chloride.
- **Amidation:** The crude 3-methoxybenzoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath. Concentrated aqueous ammonia is added dropwise with vigorous stirring.
- **Work-up:** After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The resulting solid precipitate is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether.
- **Purification:** The crude **3-Methoxybenzamide** is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Characterization Protocols

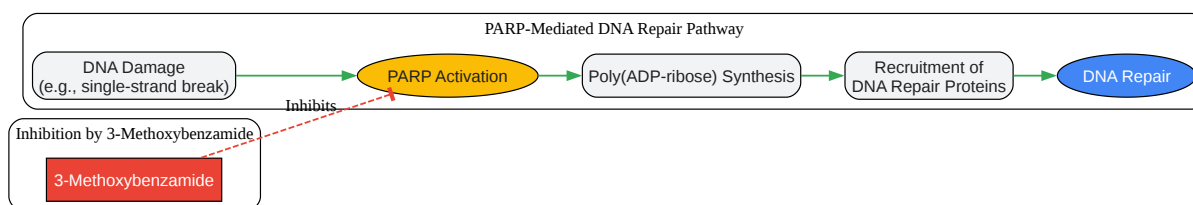
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent, typically DMSO-d_6 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Infrared (IR) Spectroscopy:** The IR spectrum is obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or as a nujol mull to identify characteristic functional group frequencies.
- **Mass Spectrometry (MS):** Mass spectra are acquired using techniques such as electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Biological Activity and Mechanism of Action

3-Methoxybenzamide is a known inhibitor of ADP-ribosyltransferase (ADPRT) and poly(ADP-ribose) polymerase (PARP).^{[3][4]} PARP is a family of enzymes involved in cellular processes

such as DNA repair, genomic stability, and programmed cell death. By inhibiting PARP, **3-Methoxybenzamide** can interfere with these pathways.

Specifically, it acts as a competitive inhibitor with a K_i of less than $2\text{ }\mu\text{M}$ for poly(ADP-ribose) synthetase.[3] This inhibition of PARP activity can prevent the synthesis of poly(ADP-ribose) chains, a crucial step in the DNA damage response. In bacteria like *Bacillus subtilis*, **3-Methoxybenzamide** has been shown to inhibit cell division by affecting the FtsZ protein, which is essential for forming the contractile ring during cytokinesis.[4][11]



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Inhibition of the PARP signaling pathway by **3-Methoxybenzamide**.

Safety and Handling

3-Methoxybenzamide requires careful handling in a laboratory setting. It is classified as a combustible solid.[5]

- Hazard Statements:
 - H302: Harmful if swallowed.[14]
 - H315: Causes skin irritation.[1][15]
 - H319: Causes serious eye irritation.[1][15]
 - H335: May cause respiratory irritation.[1][15]

- H410: Very toxic to aquatic life with long-lasting effects.[14]
- Precautionary Statements:
 - P261: Avoid breathing dust.[15]
 - P264: Wash skin thoroughly after handling.[14]
 - P280: Wear protective gloves, eye protection, and face protection.[16]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
- Personal Protective Equipment (PPE): Eyeshields, gloves, and a type N95 (US) dust mask are recommended.[5]
- Storage: Store in a cool, well-ventilated area in a tightly sealed container.[14] Recommended storage temperatures are -20°C for powder and -80°C when in solvent.[14]

Conclusion

3-Methoxybenzamide is a well-characterized benzamide derivative with significant biological activity as a PARP inhibitor. Its defined chemical and physical properties, along with established analytical and synthetic methodologies, make it a valuable tool for research in enzymology, cell biology, and drug development. Proper adherence to safety protocols is essential when handling this compound.

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